molecular formula C7H7BrO2S B020138 1-Bromo-3-(methylsulfonyl)benzene CAS No. 34896-80-5

1-Bromo-3-(methylsulfonyl)benzene

Cat. No. B020138
CAS RN: 34896-80-5
M. Wt: 235.1 g/mol
InChI Key: WBOMXUMQOVQNKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis pathways for similar brominated and sulfonated benzene derivatives involve multi-step processes, often starting from simpler benzene compounds and involving electrophilic substitutions, addition reactions, and the introduction of sulfonyl groups. For example, the synthesis of complex sulfones through reactions involving brominated intermediates and sulfonate groups suggests a potential method for synthesizing 1-Bromo-3-(methylsulfonyl)benzene by introducing a methylsulfonyl group into a bromobenzene precursor (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

Molecular structure and characterization of sulfonamide compounds provide insights into the electronic and spatial configuration, which can be relevant for 1-Bromo-3-(methylsulfonyl)benzene. Techniques such as X-ray diffraction, NMR, and DFT studies are crucial for determining the molecular geometry, electronic structure, and potential reactivity sites of these molecules (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Chemical Reactions and Properties

Chemical reactions involving bromo- and sulfonyl-functionalized benzene derivatives are highly versatile. These compounds can participate in various organic transformations, including coupling reactions, nucleophilic substitutions, and cycloadditions, offering pathways to synthesize a wide range of functionalized products. The reactivity is significantly influenced by the presence of the bromo and sulfonyl groups, which can act as electrophilic or nucleophilic sites depending on the reaction conditions (Leng & Qin, 2018).

Scientific Research Applications

  • Organic Synthesis : A novel N-bromo sulfonamide reagent efficiently catalyzes the synthesis of bis-pyrazoles, indicating its potential in facilitating complex organic transformations (Khazaei et al., 2014).

  • Steric Hindrance Study : Research on sterically hindered aryl bromides like 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene reveals high conversion potential to aryllithium, crucial for further chemical reactions (Steele et al., 2004).

  • Asymmetric Synthesis : Toluene dioxygenase-mediated oxidation of bromo(methylsulfanyl)benzenes produces metabolites with potential applications in asymmetric synthesis (Finn et al., 2005).

  • Continuous-Flow Synthesis : The selective nitration of 1-methyl-4-(methylsulfonyl)benzene in a continuous-flow reactor has been shown to yield high purity with short residence time, demonstrating its industrial application potential (Yu et al., 2016).

  • Annulation Reactions : Novel annulation reactions of α-Bromo carbonyls with 1-azadienes leading to fused benzoazaheterocycles have been explored, providing insights into complex molecular constructions (Zeng et al., 2019).

  • Crystallography : The crystal structures of certain bromo-substituted benzene derivatives have been studied, contributing to our understanding of molecular geometries and interactions (Stein et al., 2015).

  • Synthesis of Sulfones : A study developed a novel strategy for synthesizing 3-(methylsulfonyl)benzo[b]thiophenes, demonstrating the versatility of related bromo compounds in synthesizing complex molecules (Gong et al., 2019).

  • Enzyme Inhibition : Bromophenol derivatives, including those with sulfone groups, show potent inhibition of carbonic anhydrase enzymes, highlighting their potential in designing medicinal inhibitors (Bayrak et al., 2019).

  • Catalysis : Sulfonic acid-functionalized imidazolium salts/FeCl3 systems efficiently catalyze the synthesis of benzimidazoles, showing the catalytic potential of related bromo compounds (Khazaei et al., 2011).

  • Solvent Interactions : The solubility of 1-methyl-4-(methylsulfonyl)benzene in various organic solvents has been studied, offering insights into solvent interactions and properties (Xu et al., 2016).

properties

IUPAC Name

1-bromo-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOMXUMQOVQNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188448
Record name Benzene, 1-bromo-3-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(methylsulfonyl)benzene

CAS RN

34896-80-5
Record name Benzene, 1-bromo-3-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034896805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-3-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromophenyl Methyl Sulfone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromothioanisole was dissolved in methanol (20 ml) and cooled to 0° C. (ice/water bath). A solution of Oxone® (9.22 g) in water (30 ml) was added to this and the resultant cloudy slurry was stirred at room temperature for 3 hours. The reaction mixture was diluted with water and product extracted with dichloromethane. The combined fractions of dichloromethane were washed with brine and dried over anhydrous magnesium sulfate. After filtration, solvent was removed by evaporation under reduced pressure to give the sub-title compound as a solid (1.02 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
F Pettersson, H Pontén, N Waters… - Journal of medicinal …, 2010 - ACS Publications
Modification of the partial dopamine type 2 receptor (D 2 ) agonist 3-(1-benzylpiperidin-4-yl)phenol (9a) generated a series of novel functional D 2 antagonists with fast-off kinetic …
Number of citations: 70 pubs.acs.org
Y Gao, P Zhang, A Cui, DY Ye, M Xiang… - Bioorganic & medicinal …, 2018 - Elsevier
Glycogen synthase kinase-3β (GSK-3β) has been identified to promote inflammation and its inhibitors have also been proven to treat some inflammatory mediated diseases in animal …
Number of citations: 14 www.sciencedirect.com
LM Suen, C Wang, DN Hunter, HJ Mitchell… - …, 2018 - thieme-connect.com
AC(sp 2 )–C(sp 3 ) decarboxylative cross-coupling reaction utilizing dual nickel and photoredox catalysis for rapid parallel synthesis of diverse C-ring analogues of the HIV NNRTI …
Number of citations: 7 www.thieme-connect.com
N Amri, T Wirth - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient electrochemical flow process for the selective oxidation of sulfides to sulfoxides and sulfones and of sulfoxides to N-cyanosulfoximines has been developed. In total, 69 …
Number of citations: 20 pubs.acs.org
J Zhao, S Niu, X Jiang, Y Jiang, X Zhang… - The Journal of …, 2018 - ACS Publications
The amide derived from 4-hydroxy-l-proline and 2,6-dimethylaniline is a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, allowing the formation …
Number of citations: 42 pubs.acs.org
KAC Bastick - Synlett, 2023 - thieme-connect.com
We report a synthetic platform for the formation of benzylic C–X bonds. Benzylboronic acid pinacol (Bpin) esters are useful synthetic intermediates but are commercially uncommon, …
Number of citations: 4 www.thieme-connect.com
Y Zhang, J Ma, J Chen, L Meng, Y Liang, S Zhu - Chem, 2021 - cell.com
Ligand-controlled reactivity plays an important role in transition-metal catalysis, enabling a vast number of efficient transformations to be discovered and developed. However, a single …
Number of citations: 38 www.cell.com
AM Giannetti, X Zheng, NJ Skelton… - Journal of medicinal …, 2014 - ACS Publications
Potent, trans-2-(pyridin-3-yl)cyclopropanecarboxamide-containing inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme were identified using fragment-…
Number of citations: 39 pubs.acs.org
F Pettersson - 2012 - gupea.ub.gu.se
The endogenous neurotransmitter dopamine (DA) is involved in several functions that are controlled from the central nervous system (CNS), for example behaviour, memory, cognition …
Number of citations: 1 gupea.ub.gu.se
KN Srabony - 2020 - search.proquest.com
Alzheimer’s disease (AD), the most common form of dementia, is an irreversible neurodegenerative disorder associated with brain atrophy. The highest known risk factor for AD is …
Number of citations: 0 search.proquest.com

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